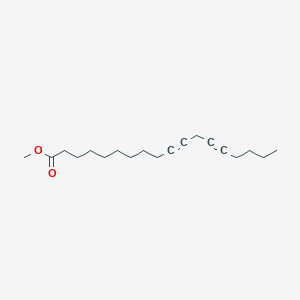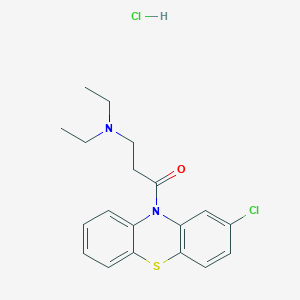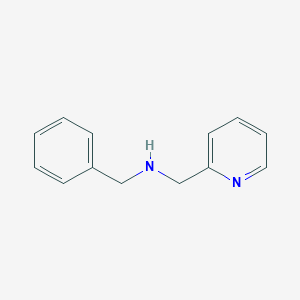
Benzyl-pyridin-2-ylmethyl-amine
Übersicht
Beschreibung
Benzyl-pyridin-2-ylmethyl-amine is a chemical compound with the molecular formula C13H14N2 . It is a pale-yellow to yellow-brown liquid . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Benzyl-pyridin-2-ylmethyl-amine consists of a benzyl group attached to a pyridin-2-ylmethyl-amine . The InChI code for this compound is 1S/C13H14N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-9,14H,10-11H2 .Physical And Chemical Properties Analysis
Benzyl-pyridin-2-ylmethyl-amine has a molecular weight of 198.27 . It is a pale-yellow to yellow-brown liquid . The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 308.5±22.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications in Cholinesterase Inhibition
Benzyl-pyridin-2-ylmethyl-amine derivatives, particularly those resembling the benzyl-piperidine group, are crucial for the inhibition of cholinesterase receptors. These compounds bind effectively to the catalytic site of the Acetylcholinesterase (AChE) enzyme, interacting with amino acids like Trp84, Trp279, Phe330, and Phe331 . This interaction is significant for the development of drugs aimed at treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors play a therapeutic role.
Anti-Fibrotic Activity
In the field of anti-fibrosis, benzyl-pyridin-2-ylmethyl-amine derivatives have been synthesized and evaluated for their biological activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis.
Synthesis of Heterocyclic Compounds
The structural motif of benzyl-pyridin-2-ylmethyl-amine is employed in the synthesis of novel heterocyclic compounds with potential biological activities. These synthesized compounds are then screened for various pharmacological activities, contributing to the expansion of medicinal chemistry libraries .
Biological Activity Against Cancer Cells
Compounds containing benzyl-pyridin-2-ylmethyl-amine have been evaluated for their biological activities against cancer cell lines. For instance, Schiff bases derived from pyridine derivatives have shown activity against K562 leukemia cells . This suggests a potential application in the development of chemotherapeutic agents.
Antimicrobial and Antiviral Properties
The benzyl-pyridin-2-ylmethyl-amine framework is also explored for its antimicrobial and antiviral properties. By synthesizing derivatives and testing them against various strains of bacteria and viruses, researchers can identify new compounds that could serve as the basis for developing new antibiotics and antiviral medications .
Chemical Biology and Drug Discovery
In chemical biology, benzyl-pyridin-2-ylmethyl-amine derivatives are used as building blocks for the construction of molecules that can modulate biological systems. This has implications in drug discovery, where these compounds can be used to probe and understand biological pathways and disease mechanisms .
Neuropharmacology
Due to the interaction with cholinesterase receptors, benzyl-pyridin-2-ylmethyl-amine derivatives are studied in neuropharmacology for their potential effects on cognitive enhancement and neuroprotection. This research is crucial for developing treatments for cognitive disorders and enhancing brain function .
Lead Compound Development for Drug Design
The benzyl-pyridin-2-ylmethyl-amine moiety serves as a lead compound in drug design due to its versatile binding properties and pharmacological potential. It is often used as a starting point for the development of more potent and selective drugs through various chemical modifications .
Safety And Hazards
Benzyl-pyridin-2-ylmethyl-amine is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for Benzyl-pyridin-2-ylmethyl-amine are not mentioned in the search results, similar compounds have been used in the development of anti-tubercular agents . This suggests potential future research directions in medicinal chemistry.
Relevant Papers The search results include several papers related to Benzyl-pyridin-2-ylmethyl-amine and similar compounds . These papers discuss topics such as the crystal structure of a related compound , the design and synthesis of anti-tubercular agents , and the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines .
Eigenschaften
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-9,14H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLRWANEZGPBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-pyridin-2-ylmethyl-amine | |
CAS RN |
18081-89-5 | |
| Record name | 18081-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



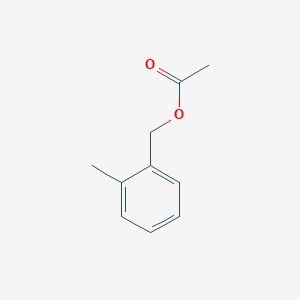
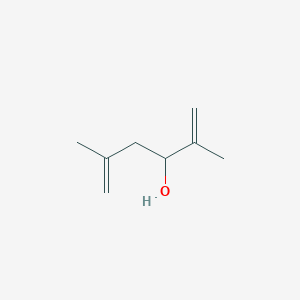
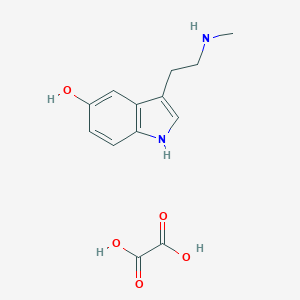
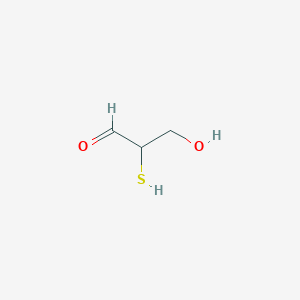
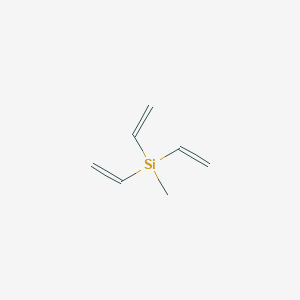
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)

![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)

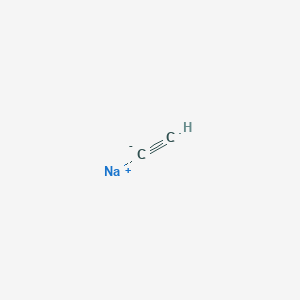
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
